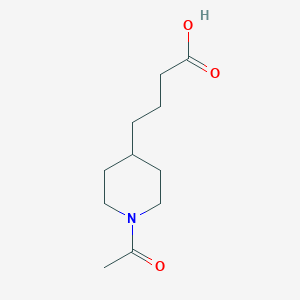

4-(1-Acetyl-4-piperidinyl)butyric acid

Description

Contextualization within Relevant Chemical Scaffolds

4-(1-Acetyl-4-piperidinyl)butyric acid belongs to the family of N-acetylated piperidine (B6355638) derivatives. The acetylation of the piperidine nitrogen serves several purposes in chemical synthesis and drug design. It can act as a protecting group, modulating the reactivity of the nitrogen atom during multi-step syntheses. Furthermore, the introduction of an acetyl group can significantly alter the physicochemical properties of the parent molecule, including its polarity, solubility, and ability to participate in hydrogen bonding. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

The 4-substituted piperidine butyric acid scaffold itself is a versatile building block. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other molecular fragments to explore structure-activity relationships.

Historical Perspective of Research on Related Piperidine Derivatives

Research into piperidine derivatives has a rich history dating back to the early days of organic chemistry. The piperidine structure is found in numerous natural alkaloids, which were among the first organic compounds to be isolated and studied for their physiological effects. nih.gov This natural precedent spurred extensive synthetic efforts to create novel piperidine-containing molecules with tailored biological activities.

In the 20th century, the development of new synthetic methodologies enabled the systematic exploration of piperidine derivatives, leading to the discovery of a wide range of drugs, including analgesics, antipsychotics, and antihistamines. researchgate.net The study of N-substituted piperidines, including N-acetyl derivatives, has been an integral part of this research, as chemists sought to understand how modifications to the piperidine nitrogen would impact biological activity. Early work in this area often focused on simple N-alkyl and N-acyl derivatives to establish fundamental structure-activity relationships.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is primarily driven by its potential as a synthetic intermediate. The presence of two distinct functional groups—the carboxylic acid and the N-acetylated piperidine—allows for orthogonal chemical transformations. This means that one functional group can be selectively reacted while the other remains unchanged, providing a high degree of control in the construction of complex target molecules.

For example, the carboxylic acid can be converted to an amide, ester, or other functional group, while the N-acetyl group remains intact. Conversely, the acetyl group could potentially be removed under specific conditions to liberate the secondary amine for further functionalization. This versatility makes it a valuable tool for creating libraries of compounds for biological screening.

While specific research focusing solely on the biological properties of this compound is not prominent in the available literature, its structural motifs are present in more complex molecules that have been investigated for various therapeutic applications. Therefore, the synthesis and characterization of this compound are important steps in the broader quest for new and effective therapeutic agents.

Detailed Research Findings

Due to the nature of this compound as a likely synthetic intermediate, detailed research findings on its biological activity are scarce. However, we can infer its chemical properties and synthetic utility from related compounds and general chemical principles.

Chemical Properties and Synthesis

The direct synthesis of this compound would typically involve the acetylation of its precursor, 4-(piperidin-4-yl)butanoic acid. This precursor can be synthesized from γ-(4-pyridyl)butyric acid hydrochloride through hydrogenation. The acetylation of the secondary amine on the piperidine ring is a standard chemical transformation that can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, under basic conditions.

Below is a table of inferred and known properties of this compound and its precursor.

| Property | This compound (Inferred) | 4-(Piperidin-4-yl)butanoic acid hydrochloride smolecule.com |

| Molecular Formula | C11H19NO3 | C9H18ClNO2 |

| Molecular Weight | 213.27 g/mol | 207.7 g/mol |

| Appearance | Likely a solid at room temperature | Off-white to white powder watson-int.com |

| Solubility | Expected to have moderate solubility in polar organic solvents | Soluble in water |

| Synthesis | Acetylation of 4-(piperidin-4-yl)butanoic acid | Hydrogenation of γ-(4-pyridyl)butyric acid hydrochloride |

Interactive Data Table: Comparison of Related Piperidine Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 4-(Piperidin-4-yl)butanoic acid hydrochloride | 84512-08-3 smolecule.com | C9H18ClNO2 | 207.7 | Unsubstituted piperidine nitrogen |

| 4-(1-Boc-piperidin-4-yl)butanoic acid | Not specified | C14H25NO4 | 271.35 sigmaaldrich.com | Boc-protected piperidine nitrogen |

| This compound | Not widely documented | C11H19NO3 | 213.27 | Acetylated piperidine nitrogen |

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

4-(1-acetylpiperidin-4-yl)butanoic acid |

InChI |

InChI=1S/C11H19NO3/c1-9(13)12-7-5-10(6-8-12)3-2-4-11(14)15/h10H,2-8H2,1H3,(H,14,15) |

InChI Key |

CITUWYHBPULXEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1 Acetyl 4 Piperidinyl Butyric Acid

Development and Optimization of Synthetic Routes

The construction of the 4-(1-Acetyl-4-piperidinyl)butyric acid molecule hinges on the formation of the N-acetylated, 4-substituted piperidine (B6355638) ring. The development of synthetic routes focuses on efficiency, yield, and purity.

The synthesis of this compound can be designed using either a linear or a convergent approach.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in a later step to form the final product. wikipedia.orgfiveable.me This approach is often more efficient for complex molecules. chemistnotes.comfiveable.me For this compound, a convergent route could involve the synthesis of two main fragments:

An N-acetylated piperidine fragment, such as 1-acetyl-4-piperidone.

A four-carbon side chain with a reactive group, such as a Wittig reagent derived from a 4-halobutanoic acid ester.

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Conceptually straightforward planning. | Overall yield can be low for multi-step syntheses wikipedia.org; potential for longer reaction times. fiveable.me |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall efficiency and yield chemistnotes.com; allows for parallel synthesis of fragments. fiveable.me | Requires careful planning of fragment coupling reactions. |

While this compound itself is not chiral, the development of chiral analogs is a key aspect of medicinal chemistry research. Stereoselective synthesis can be employed to introduce chirality either on the piperidine ring or on the butyric acid side chain.

Approaches to synthesize chiral piperidine analogs include:

Use of a Chiral Pool: Starting from naturally occurring chiral molecules, such as amino acids, to construct the piperidine ring. whiterose.ac.uk

Asymmetric Catalysis: Employing chiral catalysts, such as rhodium or ruthenium complexes, during key steps like hydrogenation or C-H functionalization to control the stereochemistry. nih.govmdpi.com This can create specific stereoisomers with high enantiomeric excess.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, which is then removed in a later step.

For instance, a stereoselective reduction of a ketone precursor or a diastereoselective cyclization reaction could be used to install stereocenters on the piperidine ring before the side chain is attached or elaborated. whiterose.ac.uk

For the practical, laboratory-scale preparation of this compound, several process chemistry factors must be considered to ensure safety, efficiency, and reproducibility.

Reagent Selection: The choice of acetylating agent is crucial. Acetic anhydride (B1165640) is commonly used and is effective, but acetyl chloride can also be employed, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. chemicalbook.com For the reduction of a pyridine precursor, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is common. nih.gov

Solvent and Temperature Control: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane or tetrahydrofuran are often suitable for acetylation reactions. chemicalbook.comgoogle.com Temperature control is vital, especially for exothermic reactions, to prevent side product formation.

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. Purification of the final product can be achieved through recrystallization, which is preferable for its efficiency at scale, or column chromatography for smaller quantities or to remove closely related impurities.

Precursor Chemistry and Starting Material Utilization

Key precursors include:

4-Substituted Pyridines: Compounds like 4-pyridinepropionic acid or ethyl 4-pyridinebutyrate can serve as readily available starting materials. The synthesis would involve the reduction of the pyridine ring followed by N-acetylation.

Piperidine Derivatives: Starting with a pre-formed piperidine ring, such as 4-piperidinebutyric acid hydrochloride sigmaaldrich.com or ethyl 4-piperidinebutyrate, simplifies the synthesis to a single N-acetylation step.

4-Piperidone: This versatile precursor allows for the introduction of the butyric acid side chain through various carbon-carbon bond-forming reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction and N-acetylation. youtube.com

Table 2: Potential Precursors and Synthetic Utility

| Precursor | Key Transformation(s) Required | Primary Advantage |

|---|---|---|

| 4-Pyridinebutyric acid | 1. Ring Hydrogenation 2. N-Acetylation | Commercially available aromatic precursor. |

| 4-Piperidinebutyric acid sigmaaldrich.com | 1. N-Acetylation | Piperidine core is pre-formed, requiring only one step. |

| 1-Acetyl-4-piperidone | 1. C-C bond formation (e.g., Wittig) 2. Reduction of alkene 3. Ester hydrolysis | N-acetyl group is pre-installed, avoiding final step acetylation. |

| N-Boc-4-piperidone | 1. C-C bond formation 2. Reduction of alkene 3. Ester hydrolysis 4. Boc deprotection 5. N-Acetylation | Nitrogen is protected, allowing for a wide range of C-C bond forming conditions. |

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, analogs are synthesized by systematically modifying different parts of the molecule. nih.govfrontiersin.orgresearchgate.net These studies are essential for understanding how chemical structure correlates with biological activity. The molecule can be divided into three key regions for modification: the N-acetyl group, the piperidine ring, and the butyric acid side chain.

N-Acyl Group: The N-acetyl group can be replaced with other acyl groups of varying chain length, branching, or aromaticity (e.g., propionyl, isobutyryl, benzoyl). Furthermore, the amide linkage can be replaced with other functional groups such as sulfonamides (by reacting the parent amine with a sulfonyl chloride) or carbamates (by reacting with a chloroformate).

Piperidine Ring: Substituents can be introduced at other positions (2, 3, 5, or 6) on the piperidine ring. This can be achieved by starting with appropriately substituted pyridine or piperidine precursors. ajchem-a.com The ring itself could also be contracted to a pyrrolidine or expanded to an azepane to study the effect of ring size.

Butyric Acid Side Chain: The length of the alkyl chain can be varied (e.g., propanoic acid, pentanoic acid). The carboxylic acid functional group can be converted into esters, amides, or alcohols to probe the importance of the acidic proton and the hydrogen bonding capacity of the carbonyl group.

These modifications allow researchers to map the chemical space around the parent molecule to identify key structural features responsible for its properties.

Isosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity, while retaining or improving its desired biological activity. For the piperidine ring in this compound, several isosteric replacements could be considered based on established principles in drug design.

Key sites of metabolism on piperidine rings are often the carbon atoms adjacent to the nitrogen cambridgemedchemconsulting.com. Therefore, modifications at or of the ring can significantly enhance metabolic stability. Common replacements aim to alter pKa, polarity, and conformational rigidity.

Azetidine: Replacing the six-membered piperidine ring with a four-membered azetidine ring can reduce the lipophilicity (LogD) and potentially offer a different vector for its substituents, which could influence biological interactions. This transformation has been shown to increase the "ligand-lipophilicity efficiency" (LLE) in some contexts nih.gov.

Spirocyclic Scaffolds: Structures like 1-azaspiro[3.3]heptane have been developed as effective bioisosteres for piperidine enamine.netenamine.net. These rigid systems can improve metabolic stability and solubility while maintaining a similar nitrogen basicity enamine.net. They also offer unique, non-coplanar exit vectors for substituents compared to the chair conformation of a simple piperidine ring cambridgemedchemconsulting.comenamine.net.

Morpholine: The introduction of a heteroatom, such as oxygen in a morpholine ring, can increase the polarity of the ring system. This typically reduces the metabolic susceptibility of the adjacent carbons and can influence the pKa of the nitrogen atom cambridgemedchemconsulting.com.

The following table summarizes potential isosteric replacements for the piperidine moiety.

| Original Scaffold | Isosteric Replacement | Rationale for Replacement | Potential Impact |

| Piperidine | Azetidine | Reduce lipophilicity, alter substituent vectors nih.gov. | Improved CNS properties, altered binding conformation. |

| Piperidine | 1-Azaspiro[3.3]heptane | Increase metabolic stability and solubility, provide rigid scaffold enamine.netenamine.net. | Enhanced pharmacokinetic profile. |

| Piperidine | Morpholine | Increase polarity, reduce metabolism at carbons alpha to nitrogen cambridgemedchemconsulting.com. | Modified pKa, improved metabolic stability. |

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs are indispensable tools for conducting mechanistic studies, including reaction pathway elucidation, metabolic fate determination (ADME studies), and quantitative analysis. The preparation of such analogs of this compound would involve the incorporation of stable or radioactive isotopes at specific positions within the molecule.

Common isotopes used for this purpose include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). These isotopes can be introduced through the use of labeled starting materials or reagents during synthesis. The choice of isotope and its position depends on the specific scientific question being addressed and the analytical technique to be employed, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) nih.govresearchgate.net.

For example, ¹⁵N-labeling of the piperidine ring could be achieved by using a ¹⁵N-labeled piperidine precursor. This would be particularly useful for tracking the entire heterocyclic moiety in metabolic studies or for mechanistic investigations involving the nitrogen atom researchgate.net. Similarly, deuterium labeling on the acetyl group (e.g., using deuterated acetic anhydride) could help investigate the stability and metabolic fate of this specific functional group. A pyridine-based nitrogen isotope exchange strategy represents an innovative method that could potentially be adapted for labeling complex heterocyclic molecules chemrxiv.org.

The table below outlines potential isotopically labeled analogs and their primary research applications.

| Labeled Analog | Isotope Position | Potential Synthetic Precursor | Primary Research Application |

| [¹⁵N]-4-(1-Acetyl-4-piperidinyl)butyric acid | Nitrogen atom of the piperidine ring | [¹⁵N]-4-(4-Piperidinyl)butyric acid | Elucidation of metabolic pathways involving the piperidine ring; NMR-based mechanistic studies researchgate.net. |

| [¹³C₄]-4-(1-Acetyl-4-piperidinyl)butyric acid | Carbon atoms of the butyric acid chain | [¹³C₄]-Butyric acid derivative | Tracing the fate of the butyric acid side chain in biological systems. |

| [²H₃]-4-(1-Acetyl-4-piperidinyl)butyric acid | Methyl group of the N-acetyl moiety | Acetic anhydride-d₆ | Studying the hydrolysis or metabolic cleavage of the acetyl group; use as an internal standard in MS-based quantification. |

Reactivity and Chemical Stability Studies

Understanding the chemical reactivity and stability of a compound is critical for its handling, storage, and development. The stability of this compound is dictated by its primary functional groups: the tertiary N-acetyl amide and the carboxylic acid.

Degradation Pathways Under Controlled Conditions

Forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, heat, light) are used to identify potential degradation pathways. For molecules containing a piperidine moiety, several degradation routes are possible.

Hydrolytic Degradation: The N-acetyl group, which is a tertiary amide, is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would yield acetic acid and the parent amine, 4-(4-piperidinyl)butyric acid. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.

Oxidative Degradation: The piperidine ring itself can be susceptible to oxidation. Studies on other piperidine-containing compounds have shown that oxidation can occur on the ring, leading to hydroxylated metabolites or further degradation mdpi.com. The atmospheric photo-oxidation of piperidine initiated by OH radicals involves hydrogen abstraction, primarily from the nitrogen atom and the carbons in the C2 position, which leads to ring-opening or the formation of products like 2,3,4,5-tetrahydropyridine whiterose.ac.uk. Under certain conditions involving nitrogen oxides, this can also lead to the formation of carcinogenic N-nitrosamines whiterose.ac.uk.

Microbial Degradation: While less relevant for chemical stability, it is noteworthy that microorganisms can degrade the piperidine ring. Some bacterial strains, like Mycobacterium aurum MO1 and Pseudomonas sp., are known to cleave the C-N bond of the piperidine ring, leading to the formation of an intermediary amino acid which is then further metabolized to glutarate nih.govresearchgate.net.

The following table summarizes the likely degradation pathways.

| Stress Condition | Potential Degradation Pathway | Major Degradation Products |

| Acidic / Basic Hydrolysis | Cleavage of the N-acetyl amide bond | 4-(4-Piperidinyl)butyric acid, Acetic acid |

| Oxidation (e.g., H₂O₂) | H-abstraction and oxidation of the piperidine ring | Hydroxylated piperidine derivatives, Ring-opened products (e.g., glutaric acid derivatives) mdpi.comwhiterose.ac.uk. |

| Atmospheric (OH, NOx) | H-abstraction, reaction with NOx | 2,3,4,5-Tetrahydropyridine, 1-Nitrosopiperidine derivative whiterose.ac.uk. |

| Microbial | Enzymatic C-N bond cleavage | Glutaric acid researchgate.net. |

Identification of Degradants and Impurities in Research Batches

Impurities in a research or production batch can originate from the synthetic process (process-related impurities) or from the degradation of the final compound (degradants).

Degradants: Based on the pathways discussed above, key potential degradants that could be found in aged or improperly stored batches of this compound include:

De-acetylated compound: 4-(4-Piperidinyl)butyric acid, formed via hydrolysis.

Oxidized derivatives: Various hydroxylated species on the piperidine ring.

N-nitroso derivative: 4-(1-Nitroso-4-piperidinyl)butyric acid, potentially formed if exposed to nitrosating agents.

Process-Related Impurities: The most plausible synthesis of the target compound involves the N-acetylation of 4-(4-piperidinyl)butyric acid using an acetylating agent like acetic anhydride or acetyl chloride. This process can lead to several impurities.

Unreacted Starting Material: Residual 4-(4-piperidinyl)butyric acid is a likely impurity if the acetylation reaction does not go to completion.

Reagent-Related Impurities: Residual acetylating agents or solvents used in the synthesis and purification steps.

By-products from Side Reactions: While the N-acetylation of a secondary amine is generally straightforward, side reactions can occur depending on the conditions. For related structures like piperazine, selective mono-acetylation can be challenging and lead to mixtures of unreacted, mono-acetylated, and di-acetylated products google.com. Although di-acetylation is not possible here, incomplete reaction remains a primary source of impurities.

The table below lists potential impurities and their likely origins.

| Impurity Name | Chemical Structure | Likely Origin |

| 4-(4-Piperidinyl)butyric acid | C₉H₁₇NO₂ | Synthesis (unreacted starting material), Degradation (hydrolysis) |

| Acetic Anhydride | C₄H₆O₃ | Synthesis (residual reagent) |

| 4-(1-Nitroso-4-piperidinyl)butyric acid | C₉H₁₆N₂O₃ | Degradation (reaction with nitrosating agents) |

| Hydroxylated derivatives | C₁₁H₁₉NO₄ | Degradation (oxidation) |

Preclinical Pharmacological and Biological Investigations of 4 1 Acetyl 4 Piperidinyl Butyric Acid

In Vitro Receptor Binding and Ligand-Target Interactions

No data is available on the affinity of 4-(1-Acetyl-4-piperidinyl)butyric acid for various receptors.

Radioligand Binding Assays

Information regarding the ability of this compound to displace specific radioligands from their receptors is not present in the current scientific literature.

Functional Receptor Assays in Cell Lines

There are no published studies examining the functional activity of this compound (e.g., as an agonist, antagonist, or allosteric modulator) at any receptor, which would typically be assessed in cell-based assays.

Receptor Subtype Selectivity Profiling

Without initial binding or functional data, no information exists on the selectivity of this compound for different receptor subtypes.

Enzyme Modulation and Inhibition Kinetics

The effect of this compound on enzyme activity has not been reported.

In Vitro Enzyme Inhibition Assays

No studies have been published that investigate whether this compound can inhibit the activity of any specific enzymes.

Determination of Inhibition Constants (K_i, IC_50)

As no enzyme inhibition has been reported, there are no determined inhibition constants such as K_i or IC_50 values for this compound.

Mechanism-Based Enzyme Inhibition Studies

No studies detailing the mechanism-based enzyme inhibition of this compound are present in the accessible scientific literature. Research investigating its potential to act as a substrate that is converted by a target enzyme into an irreversible inhibitor has not been published.

Cellular Pathway Modulation and Signaling Studies

There is no available data from preclinical investigations into how this compound may modulate cellular pathways or signaling cascades.

Reporter Gene Assays for Pathway Activation/Inhibition

No research has been published utilizing reporter gene assays to assess the activity of this compound. Consequently, there are no findings on its potential to activate or inhibit specific cellular pathways through this method.

High-Content Screening in Cellular Models

A search of scientific databases yielded no studies in which this compound was evaluated using high-content screening techniques in cellular models.

Intracellular Second Messenger Modulation

There is no documented research on the effects of this compound on the levels or activity of intracellular second messengers, such as cyclic AMP (cAMP), inositol phosphates, or calcium ions.

Preclinical Pharmacodynamics in Animal Models

No preclinical studies describing the pharmacodynamic properties or effects of this compound in any animal models have been published.

In Vivo Efficacy Assessments in Mechanistic Disease Models (Animal)

No data is available from in vivo efficacy studies of this compound in any mechanistic animal models of disease. Therefore, its potential therapeutic effects in a living organism have not been characterized in the public domain.

Preclinical Pharmacokinetic Profile in Animal ModelsThe pharmacokinetic properties of this compound in animal models remain uncharacterized in available literature. This includes:

Bioavailability Studies in Animal Species:Data on the fraction of an administered dose that reaches systemic circulation in any animal species has not been made public.

This lack of accessible research suggests that this compound may be a novel compound, a chemical intermediate, or a substance whose research is proprietary and has not been disclosed in scientific publications. Therefore, a detailed article on its preclinical profile cannot be constructed at this time.

Metabolic Fate and Biotransformation of 4 1 Acetyl 4 Piperidinyl Butyric Acid

In Vitro Metabolic Stability and Metabolite Identification

There is no available information regarding the metabolic stability of 4-(1-Acetyl-4-piperidinyl)butyric acid in hepatic microsomes or its stability in plasma. Consequently, data on its intrinsic clearance and potential hydrolysis by esterases are absent from the scientific record. Furthermore, no studies have been published that identify the major or minor metabolites of this compound formed during in vitro experiments.

Hepatic Microsomal Stability and Intrinsic Clearance

No data is available.

Plasma Stability and Esterase Hydrolysis

No data is available.

Identification of Major and Minor Metabolites (In Vitro)

No data is available.

Enzyme Systems Involved in Metabolism

Without experimental data, it is not possible to identify the specific enzyme systems responsible for the metabolism of this compound. While compounds containing piperidine (B6355638) and acetyl moieties are often substrates for Cytochrome P450 (CYP) enzymes and other metabolic enzymes, specific reaction phenotyping for this compound has not been reported.

Cytochrome P450 (CYP) Enzyme Profiling and Reaction Phenotyping

No data is available.

Non-CYP Metabolic Pathways (e.g., Esterases, Glucuronidation, Sulfation)

No data is available.

In Vivo Metabolic Profiling in Animal Models

Urinary and Fecal Metabolite Excretion (Animal)

There is currently no available data detailing the excretion of this compound and its metabolites in the urine or feces of animal models. Studies that would typically quantify the percentage of the administered dose excreted via these routes and identify the chemical structures of the metabolites have not been published.

Tissue Distribution and Metabolite Accumulation (Animal)

Information regarding the distribution of this compound and its potential metabolites into various tissues and organs within animal models is not publicly accessible. Research that would investigate the concentration of the compound in tissues such as the liver, kidneys, brain, and adipose tissue over time has not been found. Therefore, the potential for accumulation of the parent compound or its biotransformation products in specific tissues is unknown.

In the absence of dedicated studies, any discussion on the metabolic fate and biotransformation of this compound would be purely speculative and fall outside the scope of evidence-based scientific reporting. Further research is required to elucidate the pharmacokinetic and metabolic profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for SAR Exploration

The rational design of analogs of 4-(1-acetyl-4-piperidinyl)butyric acid is guided by established medicinal chemistry principles to systematically probe the impact of structural changes on biological activity.

Systematic Analog Design and Synthesis

A cornerstone of SAR exploration is the systematic synthesis and evaluation of analogs. For the this compound scaffold, this involves a methodical alteration of its distinct chemical moieties. Key modifications typically include:

Variation of the N-Acyl Group: The acetyl group on the piperidine (B6355638) nitrogen is a primary site for modification. Researchers synthesize a series of analogs by replacing the acetyl group with other acyl moieties of varying chain length, branching, and electronic properties (e.g., propionyl, butyryl, benzoyl). This helps to understand the steric and electronic requirements of the binding pocket.

Modification of the Butyric Acid Chain: The length and flexibility of the carboxylic acid side chain are critical for interaction with biological targets. Analogs with shorter (acetic, propionic) or longer (pentanoic, hexanoic) acid chains are synthesized to determine the optimal distance between the piperidine core and the acidic function. Furthermore, the introduction of conformational constraints, such as double bonds or cyclic structures within the chain, can provide insights into the bioactive conformation.

Substitution on the Piperidine Ring: The piperidine ring itself can be a target for substitution to explore additional binding interactions. Introducing small alkyl or polar groups at positions 2, 3, 5, or 6 can influence the molecule's conformation and its interaction with the target protein.

A general synthetic route to access these analogs often involves the alkylation of a suitable 4-substituted piperidine derivative with a protected haloalkanoic acid ester, followed by N-acetylation and deprotection of the carboxylic acid.

Application of Privileged Scaffolds and Bioisosterism

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and its ability to serve as a versatile template for presenting functional groups in a defined three-dimensional space.

Bioisosterism is a key strategy employed in the optimization of lead compounds. This involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound analogs, bioisosteric replacements can be applied to:

The Carboxylic Acid Group: The carboxylic acid is often a critical pharmacophoric element, engaging in hydrogen bonding or ionic interactions. However, it can also contribute to poor oral bioavailability. Bioisosteric replacements such as tetrazoles, hydroxamic acids, or sulfonamides can mimic the acidic properties while potentially improving drug-like characteristics.

The Piperidine Ring: While the piperidine ring is a common scaffold, its metabolic lability or physicochemical properties may sometimes be suboptimal. Bioisosteric replacement with other saturated heterocycles like pyrrolidine, morpholine, or azetidine can be explored to modulate basicity, lipophilicity, and metabolic stability.

Correlation Between Structural Features and Biological Activity

To translate the SAR data into predictive models, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model would typically involve the following steps:

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC50 or EC50 values) against a specific target is determined.

Descriptor Calculation: A wide range of molecular descriptors, including physicochemical (e.g., logP, pKa), electronic (e.g., atomic charges), steric (e.g., molecular volume), and topological indices, are calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

A hypothetical QSAR equation for a series of 4-(1-acyl-4-piperidinyl)alkanoic acids might look like:

log(1/IC50) = a(logP) - b(Volume_acyl) + c*(Dipole_moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could indicate that increasing lipophilicity (logP) enhances activity, while a bulky acyl group (Volume_acyl) is detrimental.

| Analog | Modification | logP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | This compound | 1.5 | 227.3 | 10.5 |

| 2 | 4-(1-Propionyl-4-piperidinyl)butyric acid | 1.9 | 241.3 | 8.2 |

| 3 | 4-(1-Benzoyl-4-piperidinyl)butyric acid | 3.2 | 289.4 | 25.1 |

| 4 | 3-(1-Acetyl-4-piperidinyl)propionic acid | 1.1 | 213.3 | 15.8 |

| 5 | 5-(1-Acetyl-4-piperidinyl)pentanoic acid | 1.9 | 241.3 | 9.7 |

This is a hypothetical data table for illustrative purposes.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active analogs of this compound, a pharmacophore model could be generated based on their common structural features.

A plausible pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the N-acetyl group.

A hydrophobic feature associated with the piperidine ring.

A negative ionizable feature representing the carboxylic acid group.

Defined spatial relationships (distances and angles) between these features.

This model can then be used for virtual screening of large compound libraries to identify novel molecules with different chemical scaffolds that match the pharmacophore and are therefore predicted to be active.

Elucidation of Key Structural Elements for Target Interaction

Based on the collective SAR, QSAR, and pharmacophore modeling data, the key structural elements of this compound and its analogs crucial for target interaction can be elucidated.

The N-Acetyl Group: The acetyl group often serves as a key hydrogen bond acceptor. The size and electronic nature of this group are critical, with small, electron-rich groups generally being favored. Bulky substituents on the acyl chain can lead to a decrease in activity due to steric hindrance within the binding pocket.

The 4-Substituted Piperidine Core: This acts as a rigid scaffold to correctly orient the N-acyl group and the butyric acid side chain. The chair conformation of the piperidine ring places the substituents in specific equatorial or axial positions, which can be crucial for optimal binding.

The Butyric Acid Side Chain: The length of the alkyl chain of the carboxylic acid is critical for positioning the acidic head group to interact with a specific recognition site on the target protein, which is often a positively charged amino acid residue (e.g., lysine or arginine) or a metal ion in an active site. The flexibility of this chain allows it to adopt the necessary conformation for binding.

Structure-Metabolism Relationships and Metabolic Soft Spots

The structure of this compound contains several key features that are likely to be recognized and acted upon by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily, as well as conjugating enzymes. The principal metabolic pathways for compounds containing piperidine and acetyl moieties often involve oxidation, hydrolysis, and conjugation reactions.

Key Structural Features and Potential Metabolic Pathways:

N-Acetyl Group: The acetyl group attached to the piperidine nitrogen is a primary candidate for metabolic transformation. Amide hydrolysis, catalyzed by various hydrolases such as amidases, would cleave the acetyl group to yield 4-(piperidin-4-yl)butyric acid. This is a common metabolic route for N-acetylated compounds.

Piperidine Ring: The saturated heterocyclic piperidine ring is susceptible to oxidation at several positions. CYP-mediated hydroxylation is a major metabolic pathway for piperidine-containing drugs. Hydroxylation can occur at positions 2, 3, or 4 of the piperidine ring, leading to the formation of various hydroxylated metabolites. The exact position of hydroxylation is often influenced by the steric and electronic environment of the ring.

Butyric Acid Side Chain: The butyric acid side chain presents another potential site for metabolism. β-oxidation of the carboxylic acid is a possibility, although this is generally a less common pathway for xenobiotic carboxylic acids compared to endogenous fatty acids. More likely is the conjugation of the carboxylic acid group.

Conjugation Reactions: The carboxylic acid moiety is a prime site for Phase II conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a common pathway for detoxifying and increasing the water solubility of carboxylic acid-containing compounds, thereby facilitating their excretion. Other potential conjugation reactions include sulfation and amino acid conjugation.

Identification of Metabolic Soft Spots:

Based on the analysis of the chemical structure, the following are predicted to be the primary "metabolic soft spots" of this compound:

Acetyl Group (Amide Bond): Highly susceptible to enzymatic hydrolysis.

Piperidine Ring (C-H bonds): Prone to CYP-mediated oxidation (hydroxylation).

Carboxylic Acid Group: A key site for Phase II conjugation, particularly glucuronidation.

| Structural Moiety | Potential Metabolic Pathway | Potential Metabolite(s) | Enzyme(s) Involved (Predicted) |

| N-Acetyl Group | Amide Hydrolysis | 4-(piperidin-4-yl)butyric acid | Amidases, Carboxylesterases |

| Piperidine Ring | Oxidation (Hydroxylation) | Hydroxylated derivatives (e.g., at C-2, C-3, or C-4) | Cytochrome P450 (CYP) enzymes |

| Butyric Acid Chain | Conjugation (Glucuronidation) | This compound glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Butyric Acid Chain | β-Oxidation (less likely) | Chain-shortened acid derivatives | Fatty acid metabolism enzymes |

Mechanistic Elucidation of 4 1 Acetyl 4 Piperidinyl Butyric Acid’s Biological Actions

Identification and Validation of Molecular Targets

The initial and most critical step in elucidating the mechanism of action for any bioactive compound, such as 4-(1-Acetyl-4-piperidinyl)butyric acid, is the identification and subsequent validation of its direct molecular targets within a biological system. This process involves a combination of sophisticated biochemical and cellular techniques designed to isolate and confirm the proteins or other macromolecules with which the compound interacts to exert its effects.

A powerful and widely used method for identifying the binding partners of a small molecule is affinity chromatography coupled with mass spectrometry-based proteomics. In this approach, this compound would first be chemically modified to allow its immobilization on a solid support, such as agarose (B213101) or magnetic beads, creating an "affinity matrix." This matrix serves as a bait to capture proteins from a cell or tissue lysate that have a specific binding affinity for the compound.

The general workflow for this experimental approach is as follows:

Immobilization: The compound is covalently attached to the solid support.

Incubation: The affinity matrix is incubated with a complex protein mixture, such as a cell lysate.

Washing: Non-specifically bound proteins are washed away, leaving only those that interact with the immobilized compound.

Elution: The specifically bound proteins are then eluted from the matrix.

Identification: The eluted proteins are identified using techniques like mass spectrometry.

This unbiased approach has the potential to identify novel and previously unexpected molecular targets. A hypothetical data table from such an experiment is presented below to illustrate the nature of the expected results.

| Hypothetical Protein Target | Fold Enrichment (Compound vs. Control) | Function |

| Protein Kinase X | 15.2 | Cell signaling, proliferation |

| Nuclear Receptor Y | 12.5 | Gene transcription regulation |

| Enzyme Z | 9.8 | Metabolic pathway |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Once potential molecular targets are identified, their biological relevance to the action of this compound must be validated. Gene silencing techniques, such as RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), and gene knockout technologies like CRISPR-Cas9, are invaluable for this purpose. By reducing or eliminating the expression of a candidate target protein, researchers can observe whether the cellular response to the compound is diminished or abolished.

Conversely, overexpressing the target protein in cells could enhance the cellular response to the compound. The results from these experiments provide strong evidence for a direct functional link between the compound, its target, and the observed biological effect.

| Experimental Condition | Cellular Response to Compound (Hypothetical) | Conclusion |

| Control Cells | 100% | Baseline response |

| Target X Knockdown | 15% | Target X is critical for compound's activity |

| Target X Overexpression | 180% | Target X is a key mediator of compound's activity |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Detailed Understanding of Binding Modes and Conformational Changes through Co-crystallography or Cryo-EM

To understand the precise molecular interactions between this compound and its validated target, high-resolution structural biology techniques are employed. Co-crystallography, which involves crystallizing the compound in complex with its target protein and then determining the structure using X-ray diffraction, can reveal the exact binding site and the key amino acid residues involved in the interaction.

Alternatively, for large protein complexes or proteins that are difficult to crystallize, cryogenic electron microscopy (cryo-EM) can be used to determine the structure of the compound-target complex. These structural insights are crucial for understanding the mechanism of action at an atomic level and can guide the rational design of more potent and selective derivatives.

Downstream Signaling Cascades and Cellular Responses

For example, if the compound were to inhibit a specific kinase, phosphoproteomics could identify the substrates of that kinase and other downstream proteins whose phosphorylation status is altered. This would help to map the signaling network regulated by the compound.

Advanced Analytical Methodologies for Research on 4 1 Acetyl 4 Piperidinyl Butyric Acid

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in preclinical research for identifying and structurally elucidating metabolites in complex biological matrices. Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy (typically < 5 ppm) and resolution, enabling the determination of the elemental composition of metabolites. researchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

In the study of 4-(1-Acetyl-4-piperidinyl)butyric acid, HRMS coupled with liquid chromatography (LC-HRMS) would be employed to analyze samples from in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine) studies. The first step involves identifying potential drug-related material by searching for mass signals corresponding to predicted metabolic transformations. Common phase I and phase II metabolic pathways for this compound could include:

Oxidation (Hydroxylation): Addition of an oxygen atom (+15.9949 Da) to the piperidine (B6355638) ring or alkyl chain.

Deacetylation: Loss of the acetyl group (-42.0106 Da).

N-dealkylation: More extensive metabolism leading to the removal of the entire acetyl-piperidine moiety.

Glucuronidation: Conjugation with glucuronic acid (+176.0321 Da) at the carboxylic acid group or a hydroxylated metabolite. nih.gov

Sulfation: Conjugation with a sulfate (B86663) group (+79.9568 Da). nih.gov

Once potential metabolites are detected based on their accurate mass, tandem mass spectrometry (MS/MS) is performed. The fragmentation patterns of the parent compound are compared with those of the potential metabolites. A shift in the mass of a fragment ion can pinpoint the location of the metabolic modification, thus providing strong evidence for the elucidated structure. researchgate.net

| Potential Metabolic Reaction | Mass Change (Da) | Potential Metabolite Structure |

| Hydroxylation | +15.9949 | Addition of -OH to the piperidine ring |

| Deacetylation | -42.0106 | Removal of the acetyl group, yielding 4-(piperidin-4-yl)butyric acid |

| Glucuronidation (on acid) | +176.0321 | Conjugation of glucuronic acid to the carboxyl group |

| Deacetylation + Hydroxylation | -26.0157 | Removal of acetyl group and addition of -OH |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Metabolites and Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of organic molecules. While MS provides information on mass and connectivity through fragmentation, NMR offers detailed insights into the carbon-hydrogen framework of a molecule. It is crucial for confirming the identity of synthetic batches of this compound and for the definitive structural assignment of synthetic intermediates and isolated metabolites.

¹H NMR: This technique provides information about the chemical environment of protons. For this compound, the spectrum would show characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), protons on the piperidine ring (multiplets, ~1.0-4.5 ppm), and protons of the butyric acid chain (multiplets, ~1.4-2.3 ppm).

¹³C NMR: This provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the acetyl and carboxylic acid groups (~170-180 ppm), as well as for the carbons of the piperidine ring and the alkyl chain.

2D NMR Techniques: For complex structures, such as novel metabolites, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity within spin systems like the butyric acid chain and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different fragments of the molecule, for instance, connecting the butyric acid chain to the piperidine ring.

NMR is particularly powerful for identifying the exact position of a metabolic modification, such as hydroxylation, which can be challenging to determine by MS/MS alone.

| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.1 (singlet) | ~21 |

| Acetyl (C=O) | - | ~169 |

| Butyric Acid (CH₂) | ~1.4-2.3 (multiplets) | ~22, ~32, ~35 |

| Butyric Acid (COOH) | ~12 (broad singlet) | ~178 |

| Piperidine Ring (CH, CH₂) | ~1.0-4.5 (multiplets) | ~30-50 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Purity Determination in Research Samples

Chromatography is fundamental to separating the target compound from impurities, synthetic byproducts, and metabolites.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of research samples of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. nih.gov

Stationary Phase: A C18 column is a common choice, offering good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol) is used to separate compounds with a range of polarities. nih.gov

Detection Modes:

UV Detection: The amide carbonyl of the acetyl group provides a weak chromophore, allowing for detection around 200-210 nm. While not highly sensitive, it is a robust and universal detection method for purity analysis.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides much higher sensitivity and selectivity. It allows for the confirmation of the mass of the main peak and the tentative identification of impurities based on their mass-to-charge ratio.

Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These are universal detectors that respond to any non-volatile analyte, making them useful for detecting impurities that lack a UV chromophore.

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to thermally stable and volatile compounds. Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, stemming from the carboxylic acid and amide functional groups.

To make the compound suitable for GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile ones. researchgate.net A common approach is esterification of the carboxylic acid group, for example, by reacting it with methanol (B129727) or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The resulting volatile ester can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for confident peak identification. This approach is particularly useful for detecting specific volatile or semi-volatile impurities that may be difficult to resolve by HPLC.

The structure of this compound itself is achiral. However, chiral chromatography becomes a critical analytical technique if stereocenters are introduced during synthesis or metabolism. For instance, if a hydroxylation metabolite is formed on the butyric acid chain or the piperidine ring (at a position other than C4), a new chiral center would be created, resulting in a pair of enantiomers.

The separation of these enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP) in HPLC. americanlaboratory.com There are several types of commercially available CSPs:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and have broad applicability for separating a variety of chiral compounds. iosrjournals.orgmdpi.com

Protein-based CSPs: Columns based on immobilized proteins like alpha-1-acid glycoprotein (B1211001) (AGP) can offer unique selectivity for certain chiral molecules. nih.gov

Cyclodextrin-based CSPs: These are effective for separating enantiomers that can fit into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov

The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline resolution of the enantiomers. This allows for the determination of the enantiomeric excess (e.e.) in a sample, which is vital in preclinical studies as enantiomers can have different pharmacological and toxicological properties.

Sample Preparation Strategies for Biological Matrix Analysis in Preclinical Studies

Analyzing this compound and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) requires effective sample preparation to remove endogenous interferences like proteins and salts that can suppress instrument response and damage analytical columns. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, typically acetonitrile, is added to the plasma or serum sample. This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The supernatant, containing the analyte, can be injected directly or after evaporation and reconstitution. While fast, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. For this compound, the pH of the aqueous phase would be adjusted to below its pKa (to protonate the carboxylic acid) to increase its solubility in an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. LLE generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and effective sample preparation technique that can provide the cleanest extracts and also allows for sample concentration. For an amphiphilic compound like this compound, a mixed-mode SPE sorbent (containing both reversed-phase and ion-exchange functionalities) would be ideal. A typical workflow involves:

Conditioning: The sorbent is prepared with an organic solvent followed by an aqueous buffer.

Loading: The pre-treated biological sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The sorbent is washed with a specific solvent to remove interferences while the analyte remains bound.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.

The choice of the optimal sample preparation strategy is crucial for developing a robust and sensitive bioanalytical method that can meet the rigorous demands of preclinical research.

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

The quantitative and qualitative analysis of "this compound" in complex biological and chemical matrices necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for achieving the required selectivity and sensitivity. Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are paramount. While specific literature detailing the analysis of this compound is not extensively available, methodologies can be proficiently developed based on the well-established analysis of structurally similar compounds, such as piperidine carboxylic acids and other short-chain fatty acids. acs.orgshodex.comfrontiersin.orgresearchgate.netnih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC separation would likely be employed. However, due to the polar nature of the carboxylic acid group, derivatization is often beneficial to enhance retention on the nonpolar stationary phase and improve ionization efficiency. nih.govmdpi.com A common derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3NPH), which reacts with the carboxyl group to form a more hydrophobic and readily ionizable derivative. frontiersin.orgnih.gov

The mass spectrometric detection would typically be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the derivatized molecule) and then monitoring for a specific product ion that is formed upon collision-induced dissociation. This highly selective process minimizes interference from the matrix, allowing for accurate quantification even at low concentrations.

Illustrative LC-MS/MS Parameters:

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of derivatized compound |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

| Dwell Time | 100 ms |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For compounds that are volatile or can be made volatile through derivatization, GC-MS/MS offers excellent chromatographic resolution. For this compound, derivatization of the carboxylic acid group is essential to increase its volatility and thermal stability. A common approach is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection. Similar to LC-MS/MS, a triple quadrupole mass spectrometer operating in MRM mode provides high selectivity and sensitivity.

Illustrative GC-MS/MS Parameters:

| Parameter | Value |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Injection Mode | Splitless |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Precursor Ion (m/z) | Molecular ion or characteristic fragment of the derivatized compound |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

The application of these hyphenated techniques, following appropriate method development and validation, would enable the reliable identification and quantification of this compound in a variety of complex mixtures, which is crucial for advancing research on this compound.

Computational and Theoretical Studies of 4 1 Acetyl 4 Piperidinyl Butyric Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode and affinity of a ligand to its target protein, thereby providing insights into its potential biological activity. In the context of 4-(1-Acetyl-4-piperidinyl)butyric acid, molecular docking studies can be employed to identify potential protein targets and elucidate the key interactions driving the binding process.

While specific docking studies on this compound are not extensively available in the public domain, the principles of such studies can be illustrated through research on analogous piperidine (B6355638) derivatives. For instance, studies on piperidine-based inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC) have demonstrated the utility of molecular docking in understanding structure-activity relationships. nih.govresearchgate.net These studies often reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the piperidine moiety and the amino acid residues within the enzyme's active site.

Hypothetically, a molecular docking study of this compound against a target protein would involve preparing the 3D structure of both the ligand and the protein. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding pocket, scoring them based on a force field. The resulting poses would be analyzed to identify the most stable binding mode and the key intermolecular interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Target X | -8.5 | TYR 234, SER 156 | Hydrogen Bond |

| LEU 289, VAL 291 | Hydrophobic Interaction | ||

| Target Y | -7.9 | ASP 112 | Electrostatic Interaction |

| PHE 345 | π-π Stacking |

This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of a ligand-protein complex over time. nih.gov For this compound, MD simulations can complement molecular docking studies by providing a more realistic representation of the binding event in a simulated physiological environment.

A typical MD simulation would start with the docked complex of this compound and its target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a specific period, typically nanoseconds to microseconds, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

Analysis of the MD trajectory can reveal important information about the stability of the ligand in the binding pocket, the flexibility of the protein, and the key residues involved in maintaining the binding. Root Mean Square Deviation (RMSD) is often calculated to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. Furthermore, MD simulations can be used to estimate the binding free energy, providing a more accurate prediction of the ligand's affinity.

Table 2: Illustrative Data from a Molecular Dynamics Simulation

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation. |

| Average RMSD of Ligand | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Key Hydrogen Bond Occupancy | > 80% | Shows persistent hydrogen bonding with specific residues. |

| Binding Free Energy (MM/PBSA) | -35 kcal/mol | A quantitative measure of the binding affinity. |

This table contains illustrative data to demonstrate the type of information obtained from MD simulations.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. researchgate.netnih.gov These methods can provide detailed information about the molecule's geometry, charge distribution, and orbital energies. For this compound, quantum chemical calculations can be used to predict its chemical reactivity and metabolic stability.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface. These maps can identify regions that are prone to electrophilic or nucleophilic attack, providing insights into potential sites of metabolism.

Table 3: Predicted Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates good chemical stability. |

| Dipole Moment | 3.2 D | A measure of the molecule's overall polarity. |

This table presents hypothetical quantum chemical data for illustrative purposes.

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. mdpi.commdpi.com Various computational models can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

For this compound, in silico ADME models can provide an early assessment of its drug-like properties. These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). Many predictive models are based on established guidelines like Lipinski's Rule of Five. mdpi.com

Table 4: Predicted ADME Properties for this compound

| ADME Property | Predicted Value | Implication |

| Human Oral Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Lipinski's Rule of Five | 0 violations | Favorable drug-like properties. |

This table showcases representative in silico ADME predictions.

De Novo Ligand Design and Virtual Screening Approaches for Analog Discovery

Computational methods can also be used to design new molecules with improved properties. De novo ligand design algorithms can generate novel chemical structures that are predicted to bind to a specific target. nih.gov These methods often start with a seed fragment or build the molecule atom by atom within the target's active site.

Virtual screening is another powerful technique for discovering new analogs. researchgate.net Large chemical databases can be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to bind to its target. Hits from virtual screening can then be further evaluated using the computational methods described in the previous sections.

These approaches can accelerate the discovery of new lead compounds by focusing experimental efforts on the most promising candidates. By leveraging the structural information of this compound and its potential targets, a diverse range of novel analogs can be designed and prioritized for synthesis and biological testing.

Future Directions and Emerging Research Avenues for 4 1 Acetyl 4 Piperidinyl Butyric Acid

Exploration of Novel Therapeutic Hypotheses Based on Preclinical Findings

Currently, there is a notable absence of published preclinical findings for 4-(1-Acetyl-4-piperidinyl)butyric acid. The development of any therapeutic hypothesis is contingent on initial in vitro and in vivo studies to determine its biological activity, potential targets, and mechanism of action. Future research would need to commence with foundational screening to identify any potential pharmacological effects. For instance, its structural motifs, featuring a piperidine (B6355638) ring and a butyric acid side chain, might suggest potential interactions with a range of biological targets, but without empirical data, any therapeutic hypothesis remains speculative.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology are powerful tools for understanding the complex interactions of chemical compounds within biological systems. nih.govbohrium.com These approaches shift the focus from a single-target to a multi-target and multi-pathway perspective, which is crucial for dissecting the mechanisms of action of novel drugs. researchgate.netresearchgate.net In the context of this compound, once initial bioactivity data becomes available, systems biology could be employed to build predictive models of its effects.

Network pharmacology would enable the construction of interaction networks between the compound, its potential protein targets, and associated disease pathways. nih.gov This could help in identifying potential therapeutic applications and off-target effects. However, the application of these methodologies is entirely dependent on the generation of initial experimental data, which is currently unavailable.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound, such as its solubility, stability, and permeability, are yet to be characterized. This information is a prerequisite for the rational design of any advanced delivery system. Future research in this area would first involve determining these fundamental properties. Subsequently, if the compound shows promise but possesses suboptimal pharmacokinetic characteristics, formulation strategies such as encapsulation in nanoparticles, liposomes, or conjugation with targeting moieties could be explored to enhance its delivery to specific cells or tissues for research purposes.

Application in Chemical Biology as a Probe or Tool for Biological Pathway Interrogation

For this compound to be utilized as a chemical probe, it must exhibit high potency and selectivity for a specific biological target. The initial step would be to screen the compound against a wide array of targets to identify any such interactions. If a specific and potent interaction is discovered, the molecule could be modified, for example, by incorporating a fluorescent tag or a photo-crosslinking group, to create a tool compound. Such a probe could then be used to investigate the role of its target protein in various biological pathways, providing valuable insights into cellular function and disease mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Acetyl-4-piperidinyl)butyric acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acetylation of piperidine-4-carboxylic acid derivatives. A common approach involves reacting piperidine-4-carboxylic acid with acetic anhydride in the presence of pyridine as a catalyst under reflux conditions (60–80°C, 4–6 hours). Post-reaction, the product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust molar ratios (e.g., 1:1.2 for piperidine derivative to acetic anhydride) and temperature to minimize side products like over-acetylated species.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm acetyl group integration (δ ~2.1 ppm for CH₃ in ¹H NMR) and piperidinyl proton signals (δ ~3.0–3.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) to assess purity (>95%).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS ([M+H]⁺ expected for C₁₁H₁₉NO₃: 238.14) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Disposal : Neutralize with 10% sodium bicarbonate before incineration as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models validate these interactions?

- Mechanistic Insight : The acetyl-piperidinyl moiety may competitively bind to the enzyme’s active site, altering substrate metabolism.

- Models :

- In vitro : Use human liver microsomes with CYP3A4/CYP2D6 isoforms and monitor metabolite formation via LC-MS.

- In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?

- Techniques :

- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile.

- Chiral HPLC : Use a Chiralpak IA column to separate enantiomeric impurities, if present .

Q. How can researchers address contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?

- Strategies :

- Solubility Screening : Test in buffered solutions (pH 2–9) and co-solvents (e.g., DMSO, PEG-400) using nephelometry.

- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What methodologies are recommended for studying the compound’s neuropharmacological effects in preclinical models?

- In vivo Models : Administer intraperitoneally (10–50 mg/kg) in rodent models of neuroinflammation. Monitor behavioral endpoints (e.g., open-field test) and biomarkers (IL-6, TNF-α via ELISA).

- In vitro Assays : Assess neuronal cytotoxicity in SH-SY5Y cells using MTT assays and calcium imaging for synaptic activity .

Data Interpretation & Troubleshooting

Q. How should researchers validate unexpected mass spectrometry peaks in this compound analysis?

- Steps :

Perform MS/MS fragmentation to identify adducts (e.g., sodium, potassium).

Compare with reference spectra from NIST or PubChem .

Rule out hydrolysis byproducts (e.g., free piperidine) via pH-controlled stability studies.

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Solutions :

- Standardize starting material purity (≥98% via HPLC).

- Use controlled drying techniques (lyophilization vs. rotary evaporation) to minimize residual solvents.

- Implement QC checkpoints (e.g., mid-reaction FTIR for acetyl group confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.